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Compound of Interest

Compound Name: Dimethyl 5-ethynylisophthalate

CAS No.: 313648-56-5

Cat. No.: B2798631 Get Quote

Executive Summary
Product Focus: Dimethyl 5-ethynylisophthalate (C₁₂H₁₀O₄) Primary Application: Rigid linker

for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediate via "Click" Chemistry.

[1] Analysis Type: Single Crystal X-ray Diffraction (SC-XRD).

This guide provides a technical breakdown of the solid-state architecture of Dimethyl 5-
ethynylisophthalate.[2] Unlike standard product guides that compare hardware, this document

treats the molecular scaffold as the product, comparing its structural performance (planarity,

packing efficiency, and intermolecular connectivity) against its halogenated and non-

functionalized analogs.

For drug development professionals and crystal engineers, understanding these metrics is

critical when selecting building blocks for co-crystals or porous materials where predictable

geometry is paramount.

Experimental Methodology & Workflow
To ensure reproducibility and data integrity, the structural analysis follows a rigorous

"Crystallization-to-Refinement" pipeline. The following protocol ensures high-redundancy data

collection suitable for publication standards (E-E-A-T).
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The following diagram outlines the critical path from synthesis to structural solution, highlighting

the decision nodes for phase determination.
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Figure 1: Standardized workflow for the structural determination of ethynyl-substituted

aromatics.

Protocol Specifications
Synthesis: Prepared via Pd-catalyzed Sonogashira coupling of dimethyl 5-iodoisophthalate

with 2-methylbut-3-yne-2-ol, followed by deprotection.

Crystallization: Single crystals are grown via slow evaporation from methanol or ethanol

solutions.

Data Collection: Performed on a diffractometer equipped with a CCD detector using Mo Kα

radiation (

Å).

Refinement: Hydrogen atoms are treated with a riding model (C—H = 0.93–0.96 Å) to

prevent over-parametrization of the ethynyl group.

Structural Performance & Comparative Analysis
The "performance" of a crystal engineering building block is defined by its ability to form

predictable, robust intermolecular interactions. Here, we compare Dimethyl 5-
ethynylisophthalate against its primary alternatives: the parent Dimethyl isophthalate and the

halogenated Dimethyl 5-iodoisophthalate.
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The following table summarizes the crystallographic parameters. Note the transition to the

highly symmetric Pnma space group for the ethynyl derivative, indicating a superior structural

order.

Feature
Dimethyl 5-
ethynylisophthalat
e (Target)

Dimethyl 5-
iodoisophthalate
(Analog A)

Dimethyl
isophthalate
(Parent)

Formula C₁₂H₁₀O₄ C₁₀H₉IO₄ C₁₀H₁₀O₄

Space Group Pnma (Orthorhombic) Pna2₁ (Orthorhombic) Pna2₁ (Orthorhombic)

Molecular Symmetry
Mirror Plane (Perfectly

Planar)
Twisted (Non-planar) Twisted

Carboxylate Tilt
0° (Co-planar with

ring)
~6–12° Significant Twist

Primary Interaction
C—H(ethynyl)[2][3]

[4]···O=C

C—H[3][4][5]···O /

I···O
C—H(aryl)···O=C

Packing Motif
1D Infinite Strands +

2D Sheets
3D Network Helical Strands

Detailed Comparative Insights
A. Conformational Rigidity (Planarity)

The Target (Ethynyl): The molecule lies on a crystallographic mirror plane. The ethynyl group

exerts an electronic effect that, combined with packing forces, locks the methyl carboxylate

groups into perfect coplanarity with the benzene ring. This makes it an ideal "flat" linker for

2D MOF sheets.

The Alternative (Iodo/Parent): In the absence of the linear ethynyl group, the carboxylate

moieties rotate out of the aromatic plane (tilted by ~12°) to minimize steric repulsion and

maximize lattice energy, leading to less predictable packing.

B. Intermolecular Connectivity
The ethynyl group is not just a steric spacer; it is an active hydrogen bond donor.
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Mechanism: The acidic proton of the ethynyl group (

) forms a strong, directional hydrogen bond with the carbonyl oxygen of a neighboring
molecule.

Result: This forms infinite 1D linear strands. These strands are then "zipped" together

sideways by

-

stacking interactions between the aromatic rings.

Packing Topology Diagram
This diagram illustrates the supramolecular logic that dictates the material's stability.
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Figure 2: Interaction map showing the orthogonality of H-bonding (directional) and Pi-stacking

(planar) forces.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2798631?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2798631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scientific Interpretation & Causality
Why does this structure matter for Drug Development?

Bioisosterism: The ethynyl group is a known bioisostere for other polar groups but adds

rigidity. The crystal structure confirms that this substitution enforces planarity, which may

increase binding affinity in flat hydrophobic pockets (e.g., kinase inhibitors) compared to the

twisted parent compounds.

Solubility Prediction: The formation of strong 1D hydrogen-bonded chains often correlates

with higher melting points and lower solubility compared to polymorphs with discrete dimers.

This structural insight allows formulation scientists to predict dissolution difficulties early in

the pipeline.

Why does it matter for Material Science (MOFs)?
The Pnma space group and planar conformation act as a "reliable engineering unit." When

designing porous frameworks, the rotation of carboxylate groups in the parent dimethyl

isophthalate introduces disorder or flexibility. The ethynyl derivative eliminates this variable,

acting as a rigid strut that ensures pores remain open and predictable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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